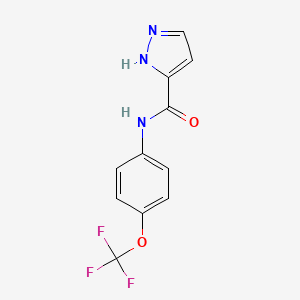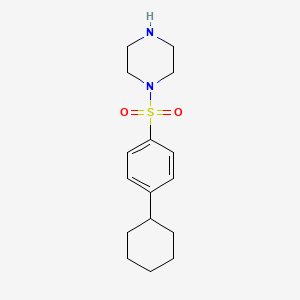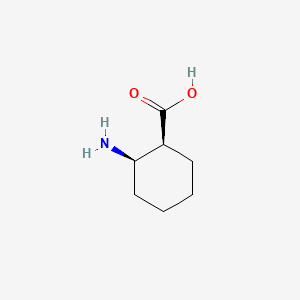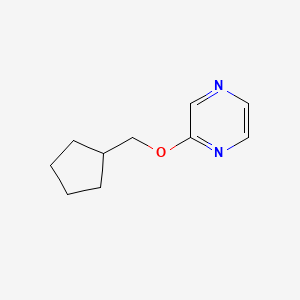![molecular formula C12H14O2 B2951509 6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylic acid CAS No. 105640-02-6](/img/structure/B2951509.png)
6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7,8,9-Tetrahydro-5H-benzo[7]annulene-6-carboxylic acid is a complex organic compound characterized by its fused ring structure and carboxylic acid functional group. This compound belongs to the class of polycyclic aromatic hydrocarbons (PAHs), which are known for their diverse applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of linear precursors through intramolecular Friedel-Crafts alkylation. This reaction requires the use of strong Lewis acids such as aluminum chloride (AlCl3) and anhydrous conditions to facilitate the formation of the fused ring structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 6,7,8,9-Tetrahydro-5H-benzo[7]annulene-6-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to introduce oxygen atoms into the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed to reduce the carboxylic acid group.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydroxide (NaOH) or amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids, ketones, or alcohols depending on the specific conditions.
Reduction: Production of alcohols or aldehydes.
Substitution: Introduction of various functional groups, leading to the formation of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: 6,7,8,9-Tetrahydro-5H-benzo[7]annulene-6-carboxylic acid has been studied for its potential biological activities. It may serve as a precursor for the development of bioactive compounds with therapeutic properties.
Medicine: Research is ongoing to explore the medicinal applications of this compound. It may be used in the design of new drugs targeting various diseases, including cancer and inflammatory disorders.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
6,7,8,9-Tetrahydro-5H-benzo[7]annulene-5-carboxylic acid
6,7,8,9-Tetrahydro-5H-benzo[7]annulene-1-carboxylic acid
5-ethyl-9-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxylic acid
Uniqueness: 6,7,8,9-Tetrahydro-5H-benzo[7]annulene-6-carboxylic acid is unique due to its specific substitution pattern and the position of the carboxylic acid group. This structural difference can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-12(14)11-7-3-6-9-4-1-2-5-10(9)8-11/h1-2,4-5,11H,3,6-8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXYWONCDUOLRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C2C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(2,3-Dimethoxy-2-methylpropyl)sulfamoyl]-2-methoxybenzamide](/img/structure/B2951426.png)


![4-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]methoxy}-2-methylpyridine](/img/structure/B2951431.png)
![3-Cyclopropyl-6-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methoxy)pyridazine](/img/structure/B2951435.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide](/img/structure/B2951436.png)


![rac-(E)-Ethyl-3-((5S,8aS)-5-benzyl-3-oxohexahydrooxazolo[4,3-c][1,4]oxazin-8a-yl)acrylate](/img/structure/B2951442.png)
![N-(4-methylphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B2951444.png)

![3-butoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2951447.png)
![4-({4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)morpholine](/img/structure/B2951448.png)

